

# 2-Chloro-4(1H)-pyridinone: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

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This technical guide provides a comprehensive overview of **2-Chloro-4(1H)-pyridinone**, a heterocyclic compound of interest in chemical and pharmaceutical research. This document details its physicochemical properties, synthesis methodologies, and potential biological significance, presenting the information in a clear and structured format for easy reference.

## Core Physicochemical Data

Quantitative data for **2-Chloro-4(1H)-pyridinone** are summarized in the table below, providing a snapshot of its key chemical identifiers and properties.

Property	Value	Reference
Molecular Weight	129.54 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> CINO	<a href="#">[1]</a>
CAS Number	17368-12-6	<a href="#">[1]</a>
InChI Key	VBEHFOMFHUQAOOW- UHFFFAOYSA-N	<a href="#">[1]</a>
Common Synonyms	2-Chloro-4-hydroxypyridine	<a href="#">[1]</a>
Typical Purity	95%	<a href="#">[1]</a>
GHS Hazard Class	Irritant	<a href="#">[1]</a>
GHS Signal Word	Warning	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of **2-Chloro-4(1H)-pyridinone** can be achieved through several pathways, primarily involving the transformation of other pyridine derivatives. The selection of a specific route may depend on the desired yield, availability of starting materials, and laboratory capabilities.

## Primary Synthetic Routes

Two main synthetic strategies have been identified for the preparation of **2-Chloro-4(1H)-pyridinone**:

- From 2-Chloro-4-aminopyridine: This method is reported to provide a high yield of approximately 91%.[\[1\]](#)
- From 2-Chloro-4-nitropyridine: This alternative route results in a more moderate yield of 46%.[\[1\]](#)

Another potential, albeit multi-step, approach involves the initial nitration of 2-chloropyridine oxide. This reaction, using a mixture of concentrated nitric and sulfuric acids, yields 2-chloro-4-

nitropyridine oxide with a 65–70% yield, which can subsequently be converted to the target compound.[1]

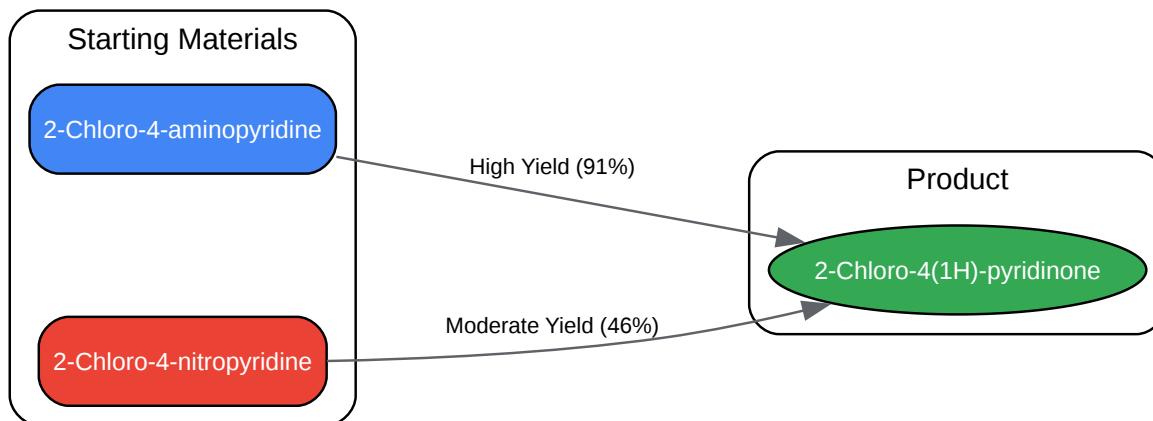
## Illustrative Experimental Protocol: Synthesis from a Precursor

While a detailed, step-by-step protocol for the direct synthesis of **2-Chloro-4(1H)-pyridinone** was not explicitly found in the immediate search results, a general procedure for the synthesis of related pyridinone derivatives can be inferred. For instance, the synthesis of 4-(2-Chloropyridin-4-yloxy)-phenylamine from 2-chloro-4-pyridinol (a tautomer of **2-Chloro-4(1H)-pyridinone**) involves a nucleophilic substitution reaction.

General Reaction Scheme:

- Reactants: 2-Chloro-4-pyridinol and an appropriate nucleophile (e.g., aniline for the synthesis of the aforementioned derivative).
- Conditions: The reaction is typically carried out under basic conditions to facilitate the deprotonation of the hydroxyl group, thereby increasing its nucleophilicity.
- Common Bases: Sodium bicarbonate ( $\text{NaHCO}_3$ ) or potassium carbonate ( $\text{K}_2\text{CO}_3$ ) are frequently used.
- Solvents: The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Common solvents include ethanol, dimethylformamide (DMF), and dimethylacetamide (DMAc).[1]

The logical workflow for the primary synthesis routes is depicted in the diagram below.



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Synthesis pathways for **2-Chloro-4(1H)-pyridinone**.

## Potential Biological Activities and Signaling Pathways

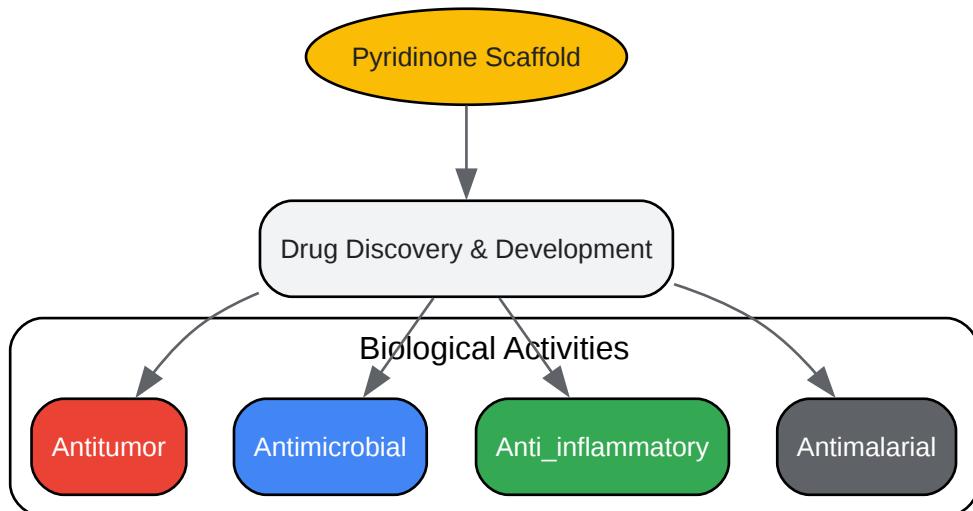
The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives of pyridinone have demonstrated a broad spectrum of pharmacological activities, including:

- Antitumor
- Antimicrobial
- Anti-inflammatory
- Antimalarial[2][3]

Specifically, the 4(1H)-pyridinone chemotype has been investigated for its antimalarial properties. These compounds have been shown to target the cytochrome  $bc_1$  complex in the electron transport chain of the malaria parasite, a mechanism shared with the clinically used drug atovaquone.[4] While this provides a strong indication of the potential biological relevance of the **2-Chloro-4(1H)-pyridinone** core, specific studies detailing its interaction with signaling pathways are not readily available and represent an area for further research. The diverse

bioactivities of pyridinone-containing molecules suggest that their mechanisms of action are likely varied and complex.[2][5]

The diagram below illustrates the general role of the pyridinone scaffold in drug discovery.



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The role of the pyridinone scaffold in medicinal chemistry.

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## References

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